Btqbt
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Overview
Description
Scientific Research Applications
BTQBT has a wide range of applications in scientific research, particularly in the fields of organic electronics and materials science. Some notable applications include:
Organic Thin-Film Transistors (OTFTs): This compound is used as a semiconductor material in OTFTs due to its high charge carrier mobility and stability.
Optoelectronic Devices: The compound’s unique electronic properties make it suitable for use in light-emitting diodes and photovoltaic cells.
Mechanism of Action
Target of Action
Bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole) (BTQBT) is a promising planar building block for constructing p-type small molecules for high-performance organic field-effect transistors . The primary targets of this compound are the molecular structures involved in the construction of these transistors .
Mode of Action
This compound interacts with its targets by forming thin films under ultrahigh vacuum conditions . These films exhibit p-type semiconducting behaviors . This compound molecules act as donors in certain compounds, while they act as acceptors when doped into others . This interaction results in changes in the electronic properties of the compounds .
Biochemical Pathways
It is known that the electronic, vibrational, and charge-transport properties of this compound co-crystals have been investigated using density functional theory calculations . These calculations predict wide conduction bands and small effective masses for electrons along the donor-acceptor stacking directions .
Pharmacokinetics
The pharmacokinetics of this compound involve the movement of the compound within the organic field-effect transistors. Large values of the valence bandwidths and small effective masses for holes are observed for this compound co-crystals, suggesting ambipolar transport characteristics in these systems .
Result of Action
The result of this compound’s action is the formation of high-performing organic field-effect transistors . The strong intermolecular interaction in these materials enables efficient separation of doping-generated charge carriers from the ionized dopant molecules . This ultimately limits the overall doping efficiency, which may be improved by using a stronger donor-acceptor couple .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the preparation and characterization of this compound films are carried out under ultrahigh vacuum conditions . Moreover, the molecular ordering during phase segregation and matching the highest occupied molecular orbital energy level with that of the semiconducting polymer binder are important for the performance of this compound .
Safety and Hazards
In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if needed . If BTQBT comes into contact with skin or eyes, it should be washed off with plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . It’s also recommended to avoid dust formation and breathing mist, gas, or vapors .
Future Directions
BTQBT is a new monolayer semiconductor that has a high activation energy for electron emission and is highly sensitive to light . The growth rate of this compound is rapid, and it can be fabricated on various substrates . This suggests potential future applications in the field of semiconductors and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
BTQBT can be synthesized through a series of chemical reactions involving the coupling of thiadiazole and dithiole units. One common method involves the use of a transition-metal-free Pummerer CH–CH-type cross-coupling reaction followed by a Newman–Kwart reaction . This modular approach allows for the creation of various this compound derivatives by altering the functional groups attached to the core structure.
Industrial Production Methods
In an industrial setting, this compound is often produced using organic molecular-beam deposition under ultrahigh vacuum conditions. This method ensures the formation of high-purity films with well-defined molecular orientations, which are crucial for their performance in electronic devices .
Chemical Reactions Analysis
Types of Reactions
BTQBT undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for the oxidation of this compound.
Substitution: Bromine or N-bromosuccinimide (NBS) are frequently used for bromination reactions.
Major Products
Comparison with Similar Compounds
BTQBT is often compared with other sulfur-containing organic compounds used in organic electronics, such as:
Pentacene: Known for its high charge carrier mobility but less stable compared to this compound.
Polythiophene: Offers good stability but lower mobility compared to this compound.
Tetracyanoquinodimethane (TCNQ) Derivatives: These compounds exhibit n-type semiconducting behavior, whereas this compound is primarily p-type.
This compound stands out due to its balanced combination of high mobility, stability, and ease of synthesis, making it a unique and valuable material in the field of organic electronics .
Properties
IUPAC Name |
4,8-bis(1,3-dithiol-2-ylidene)-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N4S6/c1-2-18-11(17-1)5-7-9(15-21-13-7)6(12-19-3-4-20-12)10-8(5)14-22-16-10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMLGFPCLXTCEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C2C3=NSN=C3C(=C4SC=CS4)C5=NSN=C25)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N4S6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567150 |
Source
|
Record name | 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135704-54-0 |
Source
|
Record name | 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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